4-(Chloromethyl)-3-(trifluoromethyl)pyridine
Overview
Description
4-(Chloromethyl)-3-(trifluoromethyl)pyridine is an organic compound that features both a chloromethyl group and a trifluoromethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key biochemical pathway affected by this compound . The downstream effects of this pathway are significant in the synthesis of various pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
The result of the action of this compound is the successful trifluoromethylation of carbon-centered radical intermediates . This can lead to the creation of new compounds with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place and kept tightly closed . It is also incompatible with oxidizing agents .
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective in pharmaceuticals and agrochemicals . This compound interacts with various enzymes and proteins, including those involved in radical reactions. The nature of these interactions often involves the formation of carbon-centered radical intermediates, which can further react with other biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that trifluoromethyl-pyridine derivatives can bind to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), affecting their biological activity . These interactions can lead to changes in cellular processes, including protein synthesis and DNA replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of radical intermediates, which can interact with biomolecules such as enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context . Additionally, the compound can influence gene expression by binding to DNA and altering transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the binding activity of trifluoromethyl-pyridine derivatives with biomolecules can vary over time, with some compounds exhibiting higher binding efficacy due to their structural properties . These temporal changes can impact the overall effectiveness of the compound in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced biological activity and improved therapeutic outcomes. At higher doses, toxic or adverse effects may be observed. For example, the binding constants of trifluoromethyl-pyridine derivatives with BSA and CT-DNA can change with varying concentrations, leading to different biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to radical reactions. The compound interacts with enzymes and cofactors that facilitate the formation of radical intermediates, which can then participate in various biochemical processes . These interactions can influence metabolic flux and the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility and ability to bind to specific proteins can affect its localization and accumulation within different cellular compartments . These factors play a crucial role in determining the compound’s overall biological activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the pyridine ring. One common method involves the chloromethylation of 3-(trifluoromethyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach is the direct trifluoromethylation of 4-(chloromethyl)pyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
4-(Chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This dual functionality imparts distinct chemical reactivity and biological activity compared to compounds with only one of these groups. The combination of these groups allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJPAWIQXGNIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256744 | |
Record name | 4-(Chloromethyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-95-9 | |
Record name | 4-(Chloromethyl)-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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